2-[(5-chloro-1-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]-N-methylacetamide
CAS No.: 1251628-77-9
Cat. No.: VC11982901
Molecular Formula: C15H13Cl2FN4O3S
Molecular Weight: 419.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251628-77-9 |
|---|---|
| Molecular Formula | C15H13Cl2FN4O3S |
| Molecular Weight | 419.3 g/mol |
| IUPAC Name | N-(2-chloro-4-fluorophenyl)-2-[5-chloro-4-[2-(methylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C15H13Cl2FN4O3S/c1-19-13(24)7-26-11-5-20-22(15(25)14(11)17)6-12(23)21-10-3-2-8(18)4-9(10)16/h2-5H,6-7H2,1H3,(H,19,24)(H,21,23) |
| Standard InChI Key | RNSJFEHHEBYPGU-UHFFFAOYSA-N |
| SMILES | CNC(=O)CSC1=C(C(=O)N(N=C1)CC(=O)NC2=C(C=C(C=C2)F)Cl)Cl |
| Canonical SMILES | CNC(=O)CSC1=C(C(=O)N(N=C1)CC(=O)NC2=C(C=C(C=C2)F)Cl)Cl |
Introduction
2-[(5-chloro-1-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]-N-methylacetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure features a pyridazinone core, functionalized with chlorinated and fluorinated substituents, along with a thiol-linked acetamide group. This compound is of interest due to its potential biological activity, including anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A plausible pathway includes:
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Formation of the pyridazinone ring via cyclization of hydrazine derivatives.
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Introduction of the carbamoyl group through reaction with isocyanates or related intermediates.
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Thiolation to attach the sulfanyl-acetamide moiety.
This synthetic route ensures precise functionalization for optimizing biological activity.
Anti-inflammatory Potential
Preliminary in silico studies suggest that the compound may inhibit enzymes such as 5-lipoxygenase (5-LOX), which play a crucial role in the inflammatory response. Docking simulations indicate favorable binding interactions with the enzyme's active site, mediated by hydrogen bonding and hydrophobic interactions.
Analytical Characterization
The compound's identity and purity can be confirmed using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
Applications and Future Directions
This compound holds promise for further development as a therapeutic agent targeting inflammatory diseases and cancer. Future research should focus on:
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Optimization of its pharmacokinetic properties.
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Comprehensive in vitro and in vivo testing to validate biological activity.
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Structural modifications to enhance selectivity and potency.
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